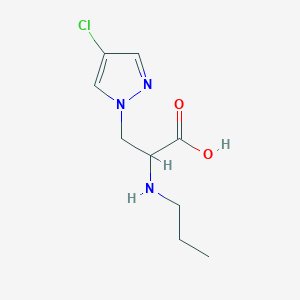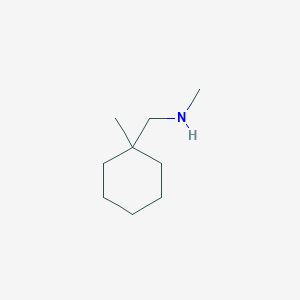
n-Methyl-1-(1-methylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1-(1-methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H17N . It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a cyclohexyl ring substituted with a methyl group and an amine group, making it a secondary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-Methyl-1-(1-methylcyclohexyl)methanamine is through reductive amination. This involves the reaction of 1-methylcyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 1-methylcyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Methyl-1-(1-methylcyclohexyl)methanamine can undergo oxidation reactions, typically forming corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines or other derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of n-Methyl-1-(1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Similar structure but lacks the methyl group on the cyclohexyl ring.
N-Methylcyclohexylamine: Similar but with different substitution patterns on the cyclohexyl ring.
N-Methyl-1-naphthalenemethylamine: Contains a naphthalene ring instead of a cyclohexyl ring.
Uniqueness: n-Methyl-1-(1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-methyl-1-(1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-9(8-10-2)6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
Clé InChI |
MYDRQQBUJDDRCK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


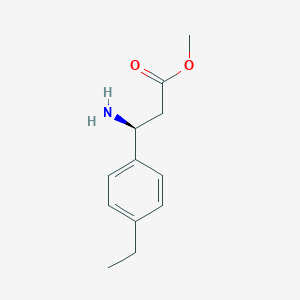
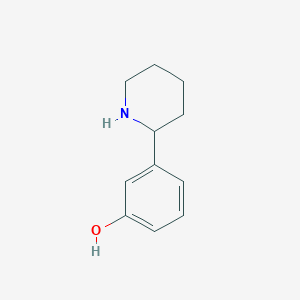
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
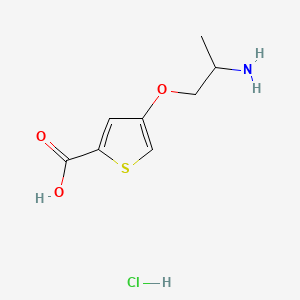
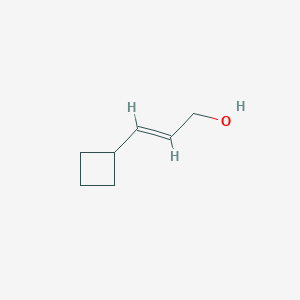
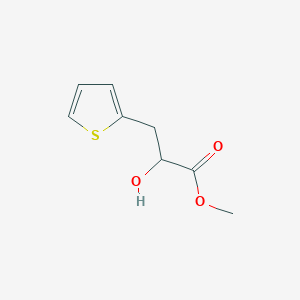
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
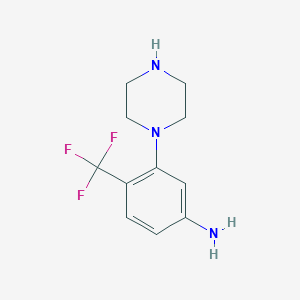
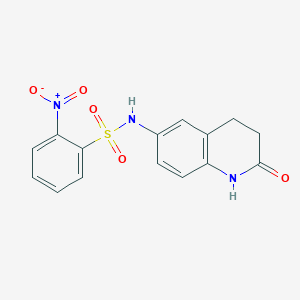
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
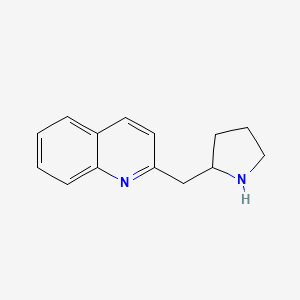
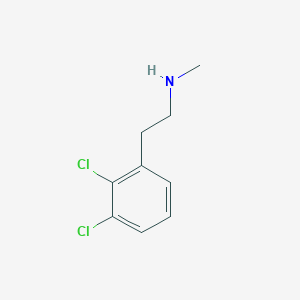
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
